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Compound of Interest

Compound Name: N-(2,3-Epoxypropyl)phthalimide

Cat. No.: B140011

An essential chiral building block, (S)-N-(2,3-Epoxypropyl)phthalimide, serves as a
cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry.[1]
[2] Its structure incorporates a strained, highly reactive epoxide ring and a phthalimide-
protected amine, making it an ideal precursor for introducing specific stereochemistry into
complex molecules.[1] This intermediate is pivotal for the enantioselective synthesis of a wide
range of Active Pharmaceutical Ingredients (APIs), ensuring the production of drugs with high
purity, improved efficacy, and reduced side effects.[2]

Application in Drug Development

(S)-N-(2,3-Epoxypropyl)phthalimide is a versatile intermediate for synthesizing various
therapeutic agents. Its primary application lies in the production of chiral f-amino alcohols, a
structural motif prevalent in many bioactive compounds.[1]

Key therapeutic classes synthesized using this chiral synthon include:

o Cardiovascular Drugs: Most notably, it is used in the synthesis of 3-blockers such as (S)-
Propranolol and (S)-Atenolol, where the (S)-enantiomer is responsible for the therapeutic
activity.[3][4] For instance, the B-blocking activity of (S)-propranolol is approximately 98 times
higher than its (R)-enantiomer.[3][5]

» Antibiotics: It is a key precursor in the synthesis of Linezolid, an important antibiotic for
treating serious Gram-positive bacterial infections.[2]
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e Anticoagulants: The blockbuster drug Rivaroxaban, used to prevent and treat
thromboembolic disorders, relies on this intermediate to establish the correct
stereochemistry.[2][6]

Core Reaction: Nucleophilic Ring-Opening

The synthetic utility of (S)-N-(2,3-Epoxypropyl)phthalimide stems from the regioselective
ring-opening of its strained epoxide ring by a variety of nucleophiles.[1] This reaction, typically
with amines, alcohols, or thiols, proceeds with high fidelity, allowing for the creation of a chiral
center with a defined configuration, leading to the formation of 3-amino alcohols and their
derivatives.[1][7]

Caption: General mechanism of nucleophilic ring-opening.

Data Summary

hvsical and Chemical :

Property Value Reference

CAS Number 161596-47-0 [8][9][10]

Molecular Formula C11H9oNOs3 [9][10]

Molecular Weight 203.19 g/mol [9][10]

Appearance White to off-white crystalline B[]
powder

Melting Point 92-104 °C [11]

Purity >98.0% (GC), >98.0% ee [11]

(S)-N-Glycidylphthalimide, (S)-
Synonyms . o [10][11]
(+)-Glycidyl Phthalimide

Synthesis of Chiral B-Blockers: A Comparative Overview
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Experimental Protocols
Protocol 1: Synthesis of (S)-Atenolol via
Chemoenzymatic Resolution

This protocol outlines a multi-step synthesis of enantiopure (S)-Atenolol, employing a key
lipase-catalyzed kinetic resolution.[4][12][14]
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Step 1: Synthesis of Racemic Chlorohydrin
React 2-(4-hydroxyphenyl)acetamide with epichlorohydrin
in the presence of NaOH.

urification

Step 2: Conversion to Pure Chlorohydrin
Treat mixture with LiCl and acetic acid in THF
to yield pure racemic chlorohydrin (2a).

nzymatic Reaction

Step 3: Kinetic Resolution
Resolve racemic chlorohydrin with Candida antarctica
lipase B (CALB) and vinyl butanoate in acetonitrile.

Chromatographic Separation

Y
Step 4: Isolation of (R)-Chlorohydrin
Separate the unreacted (R)-chlorohydrin (>99% ee)
from the acetylated (S)-enantiomer.

ucleophilic Substitution

Step 5: Amination
React (R)-chlorohydrin with isopropylamine in water
to yield (S)-Atenolol.

Final Product

(S)-Atenolol
(>99% ee, 60% yield)

Click to download full resolution via product page

Caption: Workflow for the chemoenzymatic synthesis of (S)-Atenolol.
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Methodology:

Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a): To a solution of
2-(4-hydroxyphenyl)acetamide (1) in water, add sodium hydroxide and epichlorohydrin.[14]
[15] Stir the reaction mixture at room temperature. Upon completion, add lithium chloride and
acetic acid in tetrahydrofuran to obtain the pure racemic chlorohydrin (2a).[4][14][15]

Lipase-Catalyzed Kinetic Resolution: Dissolve the racemic chlorohydrin (2a) in acetonitrile.
[15] Add vinyl butanoate and Candida antarctica lipase B (CALB).[15] Incubate the mixture
with shaking and monitor the reaction by chiral HPLC until the desired enantiomeric excess
of the (R)-chlorohydrin is achieved.[15]

Synthesis of (S)-Atenolol: Separate the enantiopure (R)-4-(3-chloro-2-
hydroxypropoxy)benzeneacetamide (>99% ee) from the acetylated (S)-enantiomer by
column chromatography.[15] React the purified (R)-chlorohydrin with an excess of
isopropylamine in water.[4][12] Stir the reaction at room temperature for 48 hours.[15] Isolate
the crude (S)-Atenolol by filtration to yield the final product with >99% ee and 99% purity.[4]
[12]

Protocol 2: General Synthesis of Chiral -Amino
Alcohols

This protocol describes a general, metal- and solvent-free method for the ring-opening of (S)-N-

(2,3-Epoxypropyl)phthalimide with a primary or secondary amine to produce the

corresponding 3-amino alcohol derivative.[7]

Methodology:

To a reaction vessel, add (S)-N-(2,3-Epoxypropyl)phthalimide (1.0 eq.).
Add the desired amine (1.2 eq.).
Add acetic acid (1.5 eq.) to the mixture.

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting epoxide is consumed.
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» Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl
acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the
acetic acid.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

e The crude product can be purified by column chromatography on silica gel to yield the pure
phthalimide-protected (3-amino alcohol.

Note: The phthalimide protecting group can be subsequently removed via hydrazinolysis (e.g.,
using hydrazine hydrate in ethanol) to yield the free primary amine.[16][17]

Logical Pathway in Chiral Drug Synthesis

(S)-N-(2,3-Epoxypropyl)phthalimide acts as a foundational chiral synthon, enabling access to
a diverse range of enantiomerically pure pharmaceutical compounds. Its strategic application
simplifies complex syntheses and ensures the stereochemical integrity of the final drug product.
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Caption: Synthetic pathway from chiral synthon to various APIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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